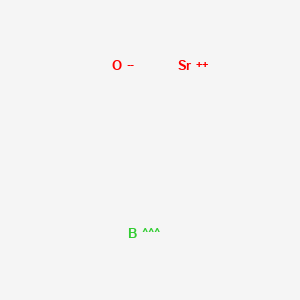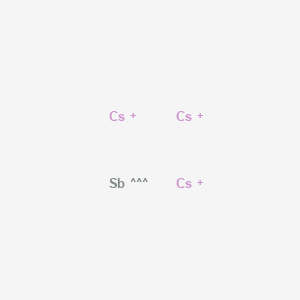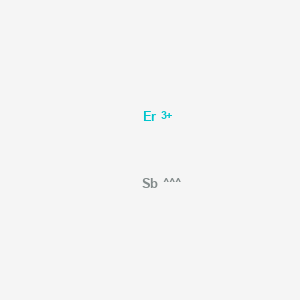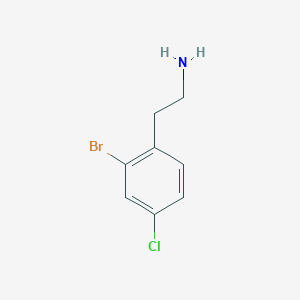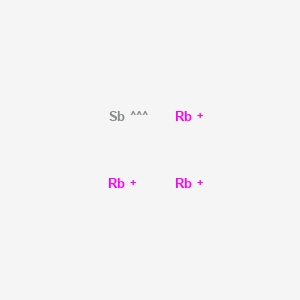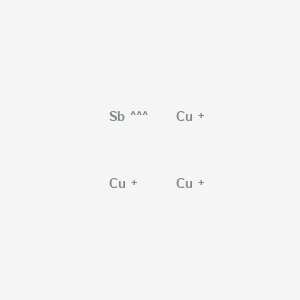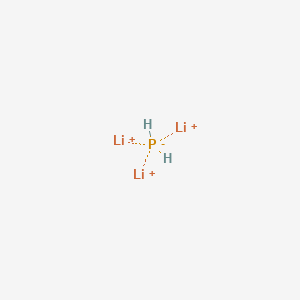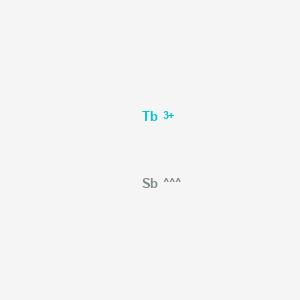
Terbium antimonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbium antimonide is a binary compound composed of terbium and antimony. It belongs to the family of rare earth monopnictides, which are known for their diverse electric and magnetic properties. This compound has a crystal structure similar to sodium chloride and exhibits interesting magnetic behaviors, including antiferromagnetic ordering at low temperatures .
準備方法
Synthetic Routes and Reaction Conditions: Terbium antimonide can be synthesized by alloying terbium and antimony in stoichiometric proportions. The elements are typically combined and subjected to homogenizing annealing, a process that involves heating the mixture to a high temperature to ensure uniform composition .
Industrial Production Methods: In industrial settings, this compound is produced using high-temperature solid-state reactions. The elements are mixed in precise ratios and heated in a controlled environment to form the desired compound. This method ensures high purity and consistency in the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming terbium oxide and antimony oxide as major products.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can participate in substitution reactions where antimony atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halogens or other reactive elements under controlled conditions.
Major Products:
Oxidation: Terbium oxide (Tb4O7) and antimony oxide (Sb2O3).
Reduction: Elemental terbium and antimony.
Substitution: Compounds where antimony is replaced by other elements, forming new binary or ternary compounds.
科学的研究の応用
Terbium antimonide has several applications in scientific research:
Magnetic Studies: Due to its unique magnetic properties, this compound is used in studies related to magnetization and magnetoresistance.
Biomedical Applications: Terbium-based nanoparticles, including this compound, are explored for their luminescent properties, making them useful in bioimaging and biosensors.
Material Science: It is used in the development of advanced materials with specific electric and magnetic properties.
作用機序
The mechanism of action of terbium antimonide primarily involves its magnetic properties. The compound exhibits antiferromagnetic ordering at low temperatures, where the magnetic moments of terbium ions align in opposite directions, resulting in a net zero magnetic moment. This behavior is influenced by the crystalline field effects and exchange interactions between terbium ions .
類似化合物との比較
Terbium Germanium Antimonide: Similar magnetic properties but with different structural characteristics.
Europium Germanide: Exhibits different magnetic ordering and electric properties.
Gadolinium Copper Telluride: Known for its mixed metallic properties and different magnetic behavior.
Uniqueness of Terbium Antimonide: this compound is unique due to its specific antiferromagnetic ordering at low temperatures and its ability to exhibit giant magnetoresistance.
特性
IUPAC Name |
antimony;terbium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sb.Tb/q;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZCTUVHKLWHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Tb+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SbTb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.685 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12039-31-5 |
Source


|
| Record name | Antimony, compd. with terbium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with terbium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with terbium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
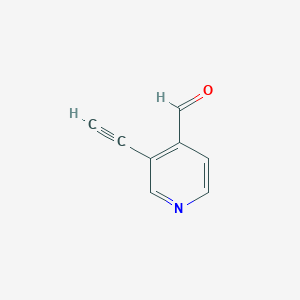
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)
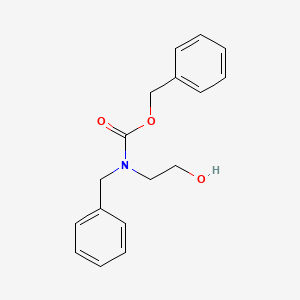
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)

